7-(4-Fluorophenyl)isoindolin-1-one
Overview
Description
7-(4-Fluorophenyl)isoindolin-1-one is a chemical compound with the molecular formula C14H10FNO It belongs to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Mechanism of Action
Target of Action
The primary target of 7-(4-Fluorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, up to -10.1 kcal/mol, indicating strong interactions with CDK7 . The amino acid residues LYS139 and LYS41 majorly contribute to the binding interactions .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed high values of global softness and low values of global hardness and chemical potential, indicating it is a chemically reactive soft molecule .
Result of Action
The result of the action of this compound is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth . This makes it a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor .
Biochemical Analysis
Biochemical Properties
7-(4-Fluorophenyl)isoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme that regulates the cell cycle and transcription, making it a valuable target for cancer therapy. The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues such as LYS139 and LYS41 . These interactions contribute to the compound’s stability and binding affinity, which are essential for its inhibitory activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation by interfering with the cell cycle. This inhibition is achieved through the disruption of CDK7 activity, which in turn affects cell signaling pathways and gene expression . Additionally, the compound’s impact on cellular metabolism has been observed, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK7. The compound binds to the active site of the enzyme, forming stable interactions with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a halt in cell cycle progression and reduced transcriptional activity . The compound’s high binding affinity and stability are attributed to its chemical structure, which allows for effective interactions with the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained anti-cancer effects, with minimal degradation observed in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its inhibitory activity . These metabolic processes are crucial for the compound’s bioavailability and therapeutic effectiveness.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is also influenced by its chemical properties, which allow for efficient cellular uptake and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals play a role in directing the compound to these sites, ensuring its effective action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)isoindolin-1-one can be achieved through various methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under acidic conditions.
Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines to form isoindoline derivatives through a domino reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nickel peroxide (NiO2) and pyridinium chlorochromate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline derivatives, and substituted isoindoline compounds.
Scientific Research Applications
7-(4-Fluorophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but different reactivity and applications.
Nicoisoindoles: Isoindolinone alkaloids with unique structural frameworks and biological activities.
Uniqueness
7-(4-Fluorophenyl)isoindolin-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This compound’s ability to act as a CDK inhibitor and its versatility in synthetic chemistry make it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLQDFFGQODMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571343 | |
Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200049-49-6 | |
Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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